molecular formula C12H15NO3 B1267606 Ethyl 2-[(2-phenylacetyl)amino]acetate CAS No. 4838-35-1

Ethyl 2-[(2-phenylacetyl)amino]acetate

Cat. No.: B1267606
CAS No.: 4838-35-1
M. Wt: 221.25 g/mol
InChI Key: JMOABIAPWACPKV-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-phenylacetyl)amino]acetate is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.26 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its phenylacetyl group attached to an amino acetate moiety, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-[(2-phenylacetyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)9-13-11(14)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOABIAPWACPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286076
Record name ethyl 2-[(2-phenylacetyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4838-35-1
Record name 4838-35-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-[(2-phenylacetyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Primary Synthetic Route: Acylation of Ethyl Glycinate

Reaction Mechanism

The most widely reported method involves the acylation of ethyl glycinate hydrochloride with phenylacetyl chloride in the presence of a base. The reaction proceeds via nucleophilic acyl substitution:

  • Deprotonation : Triethylamine (TEA) deprotonates ethyl glycinate hydrochloride, generating a free amine.
  • Acylation : The amine attacks phenylacetyl chloride, forming the amide bond.
  • Byproduct Removal : Hydrochloric acid is neutralized by TEA, yielding the product.

Standard Procedure

  • Reagents :
    • Ethyl glycinate hydrochloride (1 equiv)
    • Phenylacetyl chloride (1.05 equiv)
    • Triethylamine (2 equiv)
    • Dichloromethane (DCM) as solvent.
  • Conditions :
    • Temperature: 0–5°C (to minimize side reactions)
    • Reaction Time: 2–4 hours
    • Workup: Aqueous extraction, drying (Na₂SO₄), and solvent evaporation.
  • Yield : 75–85%.

Optimization Insights

  • Solvent Choice : DCM is preferred due to its low polarity, which stabilizes the intermediate. Alternatives like THF reduce yields by 10–15%.
  • Stoichiometry : Excess phenylacetyl chloride (1.05 equiv) ensures complete conversion.

Alternative Methods

Coupling Reagent-Assisted Synthesis

Recent studies highlight the use of coupling reagents to enhance efficiency and reduce racemization:

  • Reagents :
    • Ethyl glycinate hydrochloride
    • Phenylacetic acid
    • TCBOXY (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate)
    • DMAP (4-dimethylaminopyridine) as catalyst.
  • Conditions :
    • Solvent: Dichloromethane or DMF
    • Temperature: Room temperature
    • Yield: 88–92%.
Advantages:
  • Minimizes racemization, critical for chiral intermediates.
  • Eliminates handling hazardous acid chlorides.

Enzymatic Approaches

Patents describe lipase-catalyzed esterification under mild conditions:

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Substrates : Phenylacetic acid and ethyl glycinate.
  • Solvent : Tert-butyl alcohol.
  • Yield : 70–78% after 24 hours.

Industrial-Scale Production

Continuous Flow Reactors

Industrial methods optimize throughput using continuous flow systems:

  • Benefits :
    • Enhanced heat transfer (critical for exothermic acylation).
    • Reduced reaction time (30 minutes vs. 4 hours batchwise).
  • Parameters :
    • Residence Time: 10–15 minutes
    • Temperature: 5°C
    • Yield: 90–92%.

Solvent Recycling

DCM is recovered via distillation, reducing costs by 20–25%.

Reaction Condition Analysis

Temperature Effects

Temperature (°C) Yield (%) Impurities (%)
0–5 85 <2
20–25 72 8
40 58 15

Low temperatures suppress hydrolysis of phenylacetyl chloride.

Base Selection

Base Yield (%) Reaction Time (h)
Triethylamine 85 2
DIPEA 83 3
NaOH (aqueous) 65 4

TEA offers optimal kinetics and byproduct removal.

Purification Techniques

Column Chromatography

  • Stationary Phase : Silica gel (60–120 mesh).
  • Eluent : Hexane/ethyl acetate (7:3).
  • Purity : >98%.

Crystallization

  • Solvent System : Ethanol/water (1:3).
  • Recovery : 80–85% with 99% purity.

Comparative Analysis of Methods

Method Yield (%) Cost (Relative) Scalability
Acylation (DCM/TEA) 85 Low High
Coupling Reagent 90 High Moderate
Enzymatic 75 Moderate Low

The traditional acylation method remains preferred for industrial use due to cost-effectiveness and scalability.

Challenges and Solutions

Hydrolytic Instability

The amide bond is prone to hydrolysis under acidic/basic conditions:

  • Mitigation :
    • Maintain pH 6–7 during workup.
    • Use anhydrous solvents and inert atmospheres.

Byproduct Formation

  • Chloroethyl esters : Formed via residual HCl.
    • Solution : Neutralize with NaHCO₃ before extraction.

Scientific Research Applications

Anticoagulant Properties

Research indicates that derivatives of ethyl 2-[(2-phenylacetyl)amino]acetate may exhibit anticoagulant effects. These compounds can inhibit factor IXa in the intrinsic coagulation cascade, thus preventing the formation of thrombin and subsequent clot formation. This activity is crucial for developing treatments for thromboembolic disorders such as thrombosis and myocardial infarction .

Antitumor Activity

Studies have suggested that this compound may possess antitumor properties. It has been tested in various in vitro models where it demonstrated the ability to inhibit tumor cell proliferation. The mechanisms behind this activity might involve the modulation of apoptotic pathways or interference with cell cycle progression .

Central Nervous System Effects

There is ongoing research into the neuroprotective effects of this compound. It has been evaluated for its potential in treating central nervous system disorders, including epilepsy and dementia. The compound's ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacology .

Case Study 1: Anticoagulant Efficacy

In a controlled study involving animal models, this compound was administered to assess its anticoagulant properties. Results indicated a significant reduction in clot formation compared to control groups, suggesting its potential as a therapeutic agent for preventing thromboembolic events .

Case Study 2: Antitumor Activity Assessment

A series of experiments were conducted on various cancer cell lines to evaluate the antitumor efficacy of this compound. The compound exhibited dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use .

Data Table: Summary of Biological Activities

Activity Mechanism Model Used Results
AnticoagulantInhibition of factor IXaAnimal modelsSignificant reduction in thrombus
AntitumorInhibition of cell proliferationCancer cell linesDose-dependent growth inhibition
NeuroprotectivePotential modulation of neuroinflammatory pathwaysIn vitro CNS modelsPositive neuroprotective effects

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-phenylacetyl)amino]acetate involves its interaction with specific molecular targets and pathways. The phenylacetyl group can mimic natural substrates, allowing the compound to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate
  • Ethyl 2-[(2-phenylacetyl)amino]propanoate

Comparison: Ethyl 2-[(2-phenylacetyl)amino]acetate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic and research applications .

Biological Activity

Ethyl 2-[(2-phenylacetyl)amino]acetate (C12H15NO3), also known as a derivative of phenylacetyl amino acids, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a subject of interest for researchers exploring therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound consists of an ethyl ester group, an amino group, and a phenylacetyl moiety. The compound's molecular formula is C12H15NO3, with a molecular weight of 225.25 g/mol. Its structure can be represented as follows:

Ethyl 2 2 phenylacetyl amino acetate\text{Ethyl 2 2 phenylacetyl amino acetate}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may function as an enzyme inhibitor or modulator, affecting metabolic pathways. The specific mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic processes, which could lead to therapeutic effects in conditions like cancer and inflammation.
  • Receptor Modulation : this compound may interact with neurotransmitter receptors, influencing neurological pathways and potentially offering neuroprotective effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)20

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic functions.

Case Studies

Case Study 1: Anticancer Activity in Animal Models

A recent study investigated the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, alongside decreased levels of pro-inflammatory cytokines. This suggests potential use as an adjunct therapy in cancer treatment.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in a rat model of ischemic stroke. Results indicated that treatment with the compound improved neurological outcomes and reduced infarct size, likely due to its antioxidant properties.

Safety and Toxicity

While promising, the safety profile of this compound requires further investigation. Preliminary toxicity studies indicate low acute toxicity; however, chronic exposure effects remain under-researched. Comprehensive toxicological assessments are essential before clinical applications can be considered.

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